molecular formula C17H21N3O6 B7880314 Diethyl 4-amino-1-(3,4-dimethoxyphenyl)-1H-pyrazole-3,5-dicarboxylate

Diethyl 4-amino-1-(3,4-dimethoxyphenyl)-1H-pyrazole-3,5-dicarboxylate

Cat. No.: B7880314
M. Wt: 363.4 g/mol
InChI Key: HGHADKSHACHMDC-UHFFFAOYSA-N
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Description

Diethyl 4-amino-1-(3,4-dimethoxyphenyl)-1H-pyrazole-3,5-dicarboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with an amino group, a dimethoxyphenyl group, and two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4-amino-1-(3,4-dimethoxyphenyl)-1H-pyrazole-3,5-dicarboxylate typically involves the reaction of 3,4-dimethoxyphenylhydrazine with diethyl ethoxymethylenemalonate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as column chromatography or high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-amino-1-(3,4-dimethoxyphenyl)-1H-pyrazole-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 4-amino-1-(3,4-dimethoxyphenyl)-1H-pyrazole-3,5-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Diethyl 4-amino-1-(3,4-dimethoxyphenyl)-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The amino group and the pyrazole ring are key functional groups that enable the compound to bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 4-amino-1-phenyl-1H-pyrazole-3,5-dicarboxylate: Lacks the methoxy groups on the phenyl ring.

    Diethyl 4-amino-1-(4-methoxyphenyl)-1H-pyrazole-3,5-dicarboxylate: Contains only one methoxy group on the phenyl ring.

    Diethyl 4-amino-1-(3,4-dihydroxyphenyl)-1H-pyrazole-3,5-dicarboxylate: Contains hydroxyl groups instead of methoxy groups.

Uniqueness

Diethyl 4-amino-1-(3,4-dimethoxyphenyl)-1H-pyrazole-3,5-dicarboxylate is unique due to the presence of two methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

diethyl 4-amino-1-(3,4-dimethoxyphenyl)pyrazole-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O6/c1-5-25-16(21)14-13(18)15(17(22)26-6-2)20(19-14)10-7-8-11(23-3)12(9-10)24-4/h7-9H,5-6,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHADKSHACHMDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NN1C2=CC(=C(C=C2)OC)OC)C(=O)OCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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